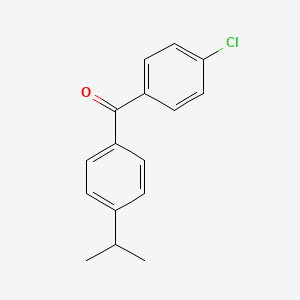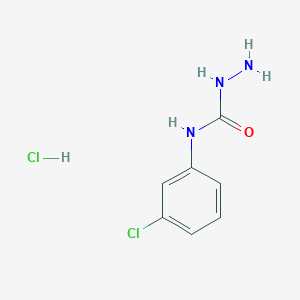
Methyl 4-phenylthiophene-2-carboxylate
Descripción general
Descripción
Methyl 4-phenylthiophene-2-carboxylate is a chemical compound with the empirical formula C12H10O2S . It has a molecular weight of 218.27 . This compound is typically provided in solid form .
Molecular Structure Analysis
The SMILES string representation of this compound isO=C(OC)C1=CC(C2=CC=CC=C2)=CS1 . This representation provides a way to visualize the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a solid compound . Its molecular formula is C12H10O2S and it has a molecular weight of 218.27 .Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
Methyl 4-phenylthiophene-2-carboxylate serves as a versatile intermediate in organic synthesis. For instance, it is utilized in the synthesis of novel 2-aminothiophene derivatives exhibiting antimicrobial activity (Prasad et al., 2017). Similarly, it's involved in constructing methyl esters of 2-aminotetrahydrobenzothiophene-3-carboxylic acids decorated with trifluoromethyl-containing heterocycles, significant in radioligand binding studies (Sokolov et al., 2018).
Crystal Structure and Computational Analysis
A study on the crystal structure and computational analysis of Methyl-3-Aminothiophene-2-Carboxylate revealed its potential in medicine, dyes, and pesticides. Its crystal packing is dominated by dispersion energy, and its amino and carboxyl groups are involved in various interactions, a feature critical for designing molecules with specific properties (Tao et al., 2020).
Phase Transfer Catalysis
Phase transfer catalysis assisted Thorpe Reaction for synthesizing 3-Aminothiophene-2-carboxylates indicates the compound's role in facilitating eco-friendly chemical reactions, contributing to greener chemistry practices (Shah, 2011).
Dye and Pigment Industry
This compound derivatives are used in synthesizing bis-heterocyclic monoazo dyes. The solvatochromic behavior and tautomeric structures of these dyes in various solvents are studied for applications in dyeing and pigment industries (Karcı & Karcı, 2012).
Anticancer Research
The compound also finds application in medicinal chemistry. A study discussed the design, synthesis, and biological evaluation of thiazoles targeting flavivirus envelope proteins, utilizing derivatives of this compound for developing antiviral agents (Mayhoub et al., 2011).
Safety and Hazards
Direcciones Futuras
Methyl 4-phenylthiophene-2-carboxylate is a specialty product often used for research and development . Its future directions would likely depend on the outcomes of such research. As with any chemical compound, ongoing research and development are crucial for discovering new applications and improving existing ones.
Mecanismo De Acción
- It likely affects neurotransmitter systems, similar to other phenethylamine derivatives. For instance, methylphenidate (used for attention deficit hyperactivity disorder) acts as a norepinephrine and dopamine reuptake inhibitor, increasing their presence in the extraneuronal space .
Mode of Action
Análisis Bioquímico
Biochemical Properties
Methyl 4-phenylthiophene-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, thiophene derivatives, including this compound, have been shown to interact with enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases . These interactions can modulate the activity of these enzymes, thereby affecting metabolic pathways and cellular processes.
Cellular Effects
This compound has been observed to impact various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have been reported to affect the expression of genes involved in oxidative stress response and inflammation . Additionally, this compound can modulate cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes, altering their activity and thereby influencing metabolic pathways . For instance, it may inhibit or activate enzymes involved in amino acid metabolism, leading to changes in the levels of metabolites and the overall metabolic flux . Additionally, this compound can affect gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiophene derivatives, including this compound, can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . These temporal changes can affect the compound’s efficacy and safety in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence the activity of enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases . These interactions can lead to changes in metabolic flux and the levels of metabolites, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active and passive transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity.
Propiedades
IUPAC Name |
methyl 4-phenylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-14-12(13)11-7-10(8-15-11)9-5-3-2-4-6-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHSKIOLDZOPEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374992 | |
| Record name | methyl 4-phenylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21676-90-4 | |
| Record name | methyl 4-phenylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21676-90-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1349896.png)




![[4-(2-Cyano-ethyl)-piperazin-1-yl]-acetic acid](/img/structure/B1349905.png)


